molecular formula C6H5F2NO B13690429 O-(2,3-Difluorophenyl)hydroxylamine

O-(2,3-Difluorophenyl)hydroxylamine

Cat. No.: B13690429
M. Wt: 145.11 g/mol
InChI Key: HCCKHTDYWONNCE-UHFFFAOYSA-N
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Description

O-(2,3-Difluorophenyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2,3-Difluorophenyl)hydroxylamine typically involves the reaction of 2,3-difluoroaniline with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 2,3-difluorobenzyl halides under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity

Chemical Reactions Analysis

Types of Reactions: O-(2,3-Difluorophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso and nitro compounds.

    Reduction: Primary and secondary amines.

    Substitution: O-substituted hydroxylamines and related derivatives.

Scientific Research Applications

O-(2,3-Difluorophenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,3-Difluorophenyl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the modification of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

Uniqueness: O-(2,3-Difluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other hydroxylamine derivatives may not be as effective .

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

O-(2,3-difluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5F2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2

InChI Key

HCCKHTDYWONNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)ON

Origin of Product

United States

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